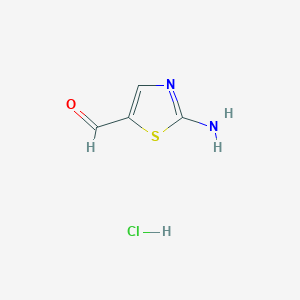

2-Aminothiazole-5-carbaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWAZDCUJYHFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674221 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920313-27-5 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Aminothiazole-5-carbaldehyde Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminothiazole-5-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to be an authoritative resource for the characterization of this and similar heterocyclic compounds.

Introduction: The Significance of this compound

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The title compound, this compound, serves as a versatile building block, with its aldehyde functionality allowing for a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be interrogated by spectroscopic techniques. The protonation of the exocyclic amino group to form the ammonium salt significantly influences the electronic distribution within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the thiazole ring proton, the aldehyde proton, and the protons of the ammonium group. Due to the electron-withdrawing nature of the aldehyde group and the thiazole ring, all protons are expected to be deshielded and resonate at relatively downfield chemical shifts.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| Aldehyde-H | 9.5 - 10.5 | Singlet | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Thiazole-H4 | 8.0 - 8.5 | Singlet | The proton at the C4 position of the thiazole ring is deshielded by the adjacent sulfur atom and the overall aromaticity of the ring. |

| -NH₃⁺ | 7.0 - 8.0 | Broad Singlet | The protons of the ammonium group are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on the solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O (Aldehyde) | 180 - 190 | The carbonyl carbon of an aldehyde is highly deshielded. |

| C2 (Thiazole) | 165 - 175 | This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a significant downfield shift. |

| C5 (Thiazole) | 140 - 150 | The carbon atom attached to the aldehyde group will be deshielded. |

| C4 (Thiazole) | 120 - 130 | The carbon atom adjacent to the sulfur will appear at a relatively upfield position compared to the other ring carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Reference: TMS at 0.00 ppm or the solvent signal (DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the ammonium group, the thiazole ring, and the aldehyde functionality.

Expected Absorption Bands and Rationale:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| -NH₃⁺ | 3000 - 3300 (broad) | Strong | N-H stretching of the ammonium salt. The broadness is due to hydrogen bonding. |

| C-H (thiazole) | 3050 - 3150 | Medium | Aromatic C-H stretching. |

| C=O (aldehyde) | 1680 - 1710 | Strong | Carbonyl stretching. Conjugation with the thiazole ring lowers the frequency compared to a simple aliphatic aldehyde. |

| C=N, C=C (thiazole) | 1500 - 1650 | Medium to Strong | Ring stretching vibrations. |

| -NH₃⁺ | 1500 - 1600 | Medium | N-H bending (asymmetric and symmetric) of the ammonium salt.[4] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Molecular Ion and Fragmentation Pattern:

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ of the free base is expected to be the base peak. The molecular weight of 2-Aminothiazole-5-carbaldehyde is 128.15 g/mol .[5] Therefore, the molecular ion peak should appear at m/z 129.

Key Fragmentation Pathways:

Caption: Plausible fragmentation pathway for 2-Aminothiazole-5-carbaldehyde.

-

Loss of CO: A common fragmentation for aldehydes, leading to a fragment at m/z 101.

-

Loss of NH₃: Cleavage of the amino group can result in a fragment at m/z 112.

-

Further Fragmentation: The fragment at m/z 101 can further lose HCN to give a fragment at m/z 74.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Mass Spectrometer: Electrospray ionization mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.

-

Conclusion

The comprehensive spectroscopic analysis of this compound is crucial for its application in research and development. This guide has provided a detailed theoretical framework for the interpretation of its NMR, IR, and Mass spectra, grounded in established scientific principles. The provided experimental protocols offer a starting point for obtaining high-quality data. By combining these analytical techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Solubility and stability of 2-Aminothiazole-5-carbaldehyde hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-Aminothiazole-5-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a vital heterocyclic building block in medicinal chemistry, valued for its reactive aldehyde and amino functionalities that serve as versatile handles for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its critical physicochemical properties—solubility and stability. Understanding these parameters is paramount for its effective use in drug discovery, from reaction setup and purification to formulation and storage. This document synthesizes established principles of thiazole chemistry with field-proven methodologies to offer a practical framework for researchers. We will explore the theoretical underpinnings of its solubility profile, detail protocols for its empirical determination, and outline a systematic approach to evaluating its stability under forced degradation conditions, thereby ensuring scientific integrity and reproducibility in its application.

Introduction and Molecular Overview

The 2-aminothiazole scaffold is a privileged structure in pharmaceutical science, appearing in numerous approved drugs. The title compound, this compound (Molecular Formula: C₄H₅ClN₂OS, Molecular Weight: 164.61 g/mol ), is distinguished by the presence of both a nucleophilic amino group and an electrophilic aldehyde group, making it a potent intermediate for constructing diverse compound libraries.[1] As a hydrochloride salt, its physical properties, particularly solubility, are significantly altered compared to its free base, a crucial consideration for its practical handling and application.[2]

The compound typically appears as a clear to light brown crystalline solid.[2] Proper handling is essential, as it is reported to be sensitive to air and moisture.[2] Therefore, storage in a dark, inert atmosphere is recommended to maintain its integrity.[2]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility. For this compound, solubility is governed by the interplay of its salt form, the polarity of the solvent, and the pH of the medium.

Theoretical Framework

-

Impact of the Hydrochloride Salt: The presence of the hydrochloride salt dramatically enhances aqueous solubility compared to the 2-aminothiazole free base.[2] In an aqueous medium, the compound dissociates, yielding the protonated 2-aminothiazolium cation and a chloride anion, which are readily solvated by polar water molecules.

-

pH-Dependent Solubility: The 2-amino group on the thiazole ring is basic. Consequently, the solubility of the hydrochloride salt is highly dependent on pH.[3] In acidic to neutral solutions, the amine remains protonated, favoring high aqueous solubility. As the pH becomes more alkaline, the amine deprotonates to the less soluble free base, which may lead to precipitation. This behavior is a classic characteristic of amine salts.

-

Solvent Polarity: Beyond aqueous systems, the compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This is attributed to the polar nature of the thiazole ring and the hydrogen bonding capabilities of the amino and carbonyl groups. Its solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility based on available data and chemical principles. This serves as a starting point for solvent selection in synthesis, purification, and analytical method development.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Soluble | The hydrochloride salt form promotes high solubility, especially at acidic to neutral pH.[2] |

| Polar Aprotic | DMSO, DMF | Soluble | High solvent polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar compound.[2] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the solute and have sufficient polarity to solvate the salt form. The free base is also soluble in alcohols.[4] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Slightly Soluble | Moderate polarity may allow for some dissolution, but likely less than more polar solvents. The free base is noted as soluble in ethers.[4] |

| Non-Polar | Hexanes, Toluene | Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with non-polar solvents. |

Experimental Protocol: Determining Aqueous Solubility

A robust understanding requires empirical data. The following protocol outlines a standard shake-flask method for quantitative solubility determination.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.22 µm filter to remove all solid particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.

-

Data Reporting: Express solubility in mg/mL or mmol/L.

Chemical Stability: A Forced Degradation Approach

Evaluating the intrinsic stability of a molecule is a cornerstone of drug development.[5] Forced degradation (or stress testing) studies are employed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[6] These studies are critical for identifying potential degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods that can separate the intact compound from its degradants.[7][8]

Potential Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

-

Hydrolysis: The thiazole ring itself is generally stable, but functional groups can be labile. Under certain pH conditions, imine formation between the amino group and the aldehyde of another molecule could occur, followed by hydrolysis.

-

Oxidation: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. The electron-rich thiazole ring may also be susceptible to oxidative degradation.

-

Photodegradation: Aromatic heterocyclic systems, including 2-aminothiazoles, are known to be sensitive to UV light, which can induce complex degradation pathways, including ring cleavage.[1][9] Studies on a related compound, 2-aminothiazole-4-carboxylic acid, have shown that photodegradation can proceed via decarboxylation, followed by further degradation of the 2-aminothiazole moiety itself.

Experimental Workflow: Forced Degradation Study

The following diagram and protocol outline a systematic approach to a forced degradation study, consistent with ICH guidelines.[5]

Caption: A typical workflow for a forced degradation study.

Detailed Protocol for Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound

-

HPLC-grade water, methanol, and acetonitrile

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Validated HPLC-UV/PDA system and an LC-MS/MS system

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL), and store protected from light at 2-8 °C.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to the target concentration.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 60 minutes, as base hydrolysis can be rapid), neutralize with an equivalent amount of acid, and dilute.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours) and dilute.

-

Thermal Degradation:

-

Solution: Incubate the stock solution at 60 °C.

-

Solid: Place the solid compound in a 60 °C oven.

-

Analyze samples at appropriate time points.

-

-

Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples and the control against a freshly prepared standard using a stability-indicating HPLC-UV/PDA method.[10][11] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6] Peak purity analysis using a PDA detector is essential. Significant degradation products should be further characterized by LC-MS/MS to elucidate their structures.

Hypothetical Degradation Pathway

Based on the functional groups present, a potential degradation pathway under oxidative and hydrolytic stress is proposed below. This is a predictive model and requires experimental verification.

Caption: Potential degradation pathways of the title compound.

Summary and Recommendations

This compound is a highly valuable, yet sensitive, chemical intermediate. Its utility in research and development hinges on a solid understanding of its solubility and stability.

-

For Solubility: Leverage its enhanced aqueous solubility as a hydrochloride salt, particularly in acidic to neutral pH. For organic reactions, polar aprotic solvents like DMSO and DMF are excellent choices. Always perform empirical solubility tests for quantitative applications.

-

For Stability: The compound must be stored under an inert atmosphere, protected from light and moisture, at refrigerated temperatures (2-8 °C).[2] When used in solution, be mindful of its susceptibility to oxidation and light. Forced degradation studies are strongly recommended to develop robust analytical methods and to understand potential liabilities early in the development process.

By applying the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of this important building block, leading to more robust and reproducible scientific outcomes.

References

- 1. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound | 920313-27-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. journals.najah.edu [journals.najah.edu]

- 9. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of C5 Substitution: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

For Immediate Distribution

SAARBRÜCKEN, Germany – January 1, 2026 – The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted 2-aminothiazole derivatives. We will explore how modifications at the C5 position of the thiazole ring critically influence the biological activity and target selectivity of these compounds, offering field-proven insights to guide future drug discovery efforts.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Design

The 2-aminothiazole moiety is a key pharmacophore present in several clinically approved drugs, such as the multi-tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic relevance.[5][6] The versatility of this heterocyclic system allows for substitutions at the C2, C4, and C5 positions, each playing a distinct role in modulating the compound's pharmacological profile. While extensive research has explored modifications at the C2 and C4 positions, the strategic importance of the C5 position is a subject of growing interest, as substitutions at this site can profoundly impact potency, selectivity, and pharmacokinetic properties.[1][2]

The Influence of C5 Substituents on Anticancer Activity

The development of novel anticancer agents is a major focus for the application of 2-aminothiazole derivatives.[6] SAR studies have revealed that the nature of the substituent at the C5 position is a critical determinant of cytotoxic potency and the mechanism of action.

Halogenation at the C5 Position

The introduction of a halogen, particularly bromine, at the C5 position has been shown to influence the anticancer activity of 2-aminothiazole derivatives. For instance, the exchange of a methyl group with a bromo group at the C5-position of certain 2-aminothiazoles resulted in compounds with IC50 values in the range of 6.61 to 9.34 μM against cancer cell lines.[2] This suggests that an electron-withdrawing and moderately lipophilic group at this position can be favorable for cytotoxicity.

Aryl and Heteroaryl Substitutions

The incorporation of aryl or heteroaryl moieties at the C5 position can lead to potent anticancer agents, often by facilitating key interactions within the binding sites of target proteins, such as kinases. For example, a series of 2-amino-5-[(thiomethyl)aryl]thiazoles were identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target in T-cell malignancies.[7] The nature of the aryl group and its substitution pattern are crucial for optimizing potency. Similarly, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide highlights a strategy where a substituted aryl group at C5 contributes to potent anticancer activity.[3][8]

Carboxamide and Related Functional Groups

The introduction of a carboxamide group at the C5 position has been a successful strategy in developing kinase inhibitors. A novel series of 2-amino-5-carboxamidothiazoles were identified as potent inhibitors of the Src-family kinase p56(Lck).[9] The SAR studies for these compounds demonstrated that the nature of the amide substituent is critical for achieving high potency. For instance, a cyclopropylamide at this position resulted in a potent Lck inhibitor with sub-micromolar activity in a peripheral blood lymphocyte (PBL) proliferation assay.[9] Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown promising anti-proliferative effects on human K562 leukemia cells, emphasizing the significance of the carboxanilide side chain at the C5 position.[3]

The following table summarizes the impact of various C5 substituents on the anticancer activity of 2-aminothiazole derivatives.

| C5-Substituent | General Effect on Anticancer Activity | Example Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Reference |

| Bromo | Enhancement of cytotoxicity | 5-Bromo-2-aminothiazole derivatives | H1299 (lung), SHG-44 (glioma) | 6.61 - 9.34 µM | [2] |

| (Thiomethyl)aryl | Potent and selective kinase inhibition | 2-Amino-5-[(thiomethyl)aryl]thiazoles | Jurkat T-cells (IL-2 secretion) | Potent Itk inhibition | [7] |

| 4-Fluorophenyl | Potent anticancer activity | N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives | Not specified | Potent KPNB1 inhibition | [3][8] |

| Cyclopropylamide | Potent Lck kinase inhibition | 2-Amino-5-carboxamidothiazoles | Peripheral Blood Lymphocytes | Sub-micromolar | [9] |

| Phenylcarboxamide | Anti-proliferative effects | 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (leukemia) | Good | [3] |

Modulation of Antimicrobial Activity through C5 Substitution

2-Aminothiazole derivatives also represent a promising class of antimicrobial agents.[4] Modifications at the C5 position can significantly enhance their activity against a range of bacterial and fungal pathogens.

In the context of DNA gyrase B inhibitors, substitutions at the C5 position of the related 2-aminobenzothiazole scaffold have been explored to improve antibacterial spectrum and potency. While a hydroxyl group at C5 led to good activity against Gram-positive bacteria, it was inactive against Gram-negative strains.[10] The introduction of larger substituents at this solvent-exposed position is a promising strategy to enhance pharmacokinetic properties and broaden the antibacterial spectrum.[10]

Some derivatives of 2-aminothiazole bearing an arylazo moiety at the C5 position have demonstrated good antimicrobial activity against E. coli, S. aureus, A. niger, and A. oryzaeto.[8] This indicates that introducing specific functionalities at the C5 position can be a viable strategy for developing broad-spectrum antimicrobial agents.

Experimental Protocols

The synthesis and biological evaluation of 5-substituted 2-aminothiazole derivatives require robust and reproducible experimental methodologies.

General Synthesis of 5-Substituted 2-Aminothiazoles

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[11] To introduce substituents at the 5-position, appropriately substituted starting materials are required.

Step-by-Step Hantzsch Synthesis:

-

Reactant Preparation: Dissolve the α-haloketone and thiourea (or a substituted thiourea) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.[11]

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).[11]

-

Work-up: Upon completion, cool the reaction mixture. If the reaction was performed under acidic conditions, neutralize it with a suitable base.

-

Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification is typically achieved by recrystallization or column chromatography.[11]

For the synthesis of 5-aryl substituted derivatives, Suzuki coupling of a 5-bromo-2-aminothiazole intermediate with an appropriate boronic acid is a common strategy.[3][8]

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[1][5]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical role of the C5 position in defining the biological activity of 2-aminothiazole derivatives. The strategic introduction of various substituents at this position can lead to significant improvements in potency and selectivity for a range of therapeutic targets. For anticancer applications, the incorporation of halogen, aryl, and carboxamide functionalities has proven to be a fruitful approach for enhancing cytotoxicity and kinase inhibitory activity. In the realm of antimicrobial drug discovery, C5 modifications offer a promising avenue for broadening the spectrum of activity.

Future research in this area should focus on a more systematic exploration of the chemical space at the C5 position. The design of novel derivatives should be guided by a deeper understanding of the target-ligand interactions, facilitated by computational modeling and structural biology. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of promising 5-substituted 2-aminothiazole derivatives will be crucial for their successful translation into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Molecular weight of 2-Aminothiazole-5-carbaldehyde hydrochloride.

An In-depth Technical Guide to 2-Aminothiazole-5-carbaldehyde Hydrochloride: Properties, Verification, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, characterization, and strategic importance of this compound. We move beyond simple data recitation to provide causal insights into its utility as a pivotal building block in modern medicinal chemistry.

Core Physicochemical Identity

This compound is a heterocyclic organic compound valued as a versatile intermediate in organic synthesis.[1] Its identity is defined by its molecular structure, which dictates its chemical behavior and potential applications.

The cornerstone of its quantitative identity is its molecular weight , which is 164.61 g/mol .[1][2][3] This value is derived from its molecular formula, C4H5ClN2OS .[1][2] The hydrochloride salt form is crucial for laboratory applications, as it typically enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions.[1]

A summary of its key properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 164.61 g/mol | [1][2][3] |

| Molecular Formula | C4H5ClN2OS | [1][2] |

| CAS Number | 920313-27-5 | [1][2][3] |

| IUPAC Name | 2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | [1] |

| Exact Mass | 163.98100 u | [2] |

| Appearance | Clear to light brown crystalline solid | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [1] |

Synthesis and Structural Validation: A Self-Validating Workflow

The utility of this compound is contingent on its purity and confirmed structural identity. The synthesis and subsequent characterization form a closed-loop, self-validating system that ensures the reliability of the material for downstream applications.

General Synthetic Approach: The Hantzsch Thiazole Synthesis

The 2-aminothiazole core is commonly synthesized via the Hantzsch thiazole synthesis.[4] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. For 5-substituted 2-aminothiazoles, a common strategy involves the reaction of thiourea with an appropriately substituted α-halocarbonyl precursor, which, in this case, would contain the aldehyde or a protected aldehyde functional group.

The general workflow from synthesis to validated product is a critical process for ensuring experimental reproducibility.

Caption: Workflow from synthesis to structural validation.

Mandatory Characterization Protocols

To authoritatively confirm the identity of the synthesized this compound, and thus its molecular weight, the following characterization techniques are essential.

Protocol 1: Mass Spectrometry (MS)

-

Objective: To directly measure the mass-to-charge ratio (m/z) of the molecule, providing experimental confirmation of its molecular weight.

-

Methodology (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ corresponding to the free base (C4H4N2OS, MW = 128.15) should be observed at m/z ≈ 129.01.

-

The presence of this ion confirms the mass of the core molecule.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the presence of key functional groups (amine, aldehyde, thiazole ring).

-

Methodology (¹H and ¹³C NMR):

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire a ¹H NMR spectrum. Expect to observe distinct signals for the aldehyde proton (CHO), the thiazole ring proton, and the amine protons (NH₂). The chemical shifts and coupling patterns must match the expected structure.

-

Acquire a ¹³C NMR spectrum. Expect signals corresponding to the aldehyde carbonyl carbon, and the carbons of the thiazole ring.

-

The resulting spectra provide an unambiguous structural fingerprint of the molecule.

-

Protocol 3: Elemental Analysis

-

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

-

Methodology:

-

Submit a pure, dry sample for combustion analysis.

-

Compare the experimental percentages of C, H, N, and S with the theoretical values calculated from the molecular formula C4H5ClN2OS.

-

A close correlation (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

-

Strategic Importance in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[4][5] this compound serves as a critical starting material for creating novel derivatives due to its two reactive functional handles: the primary amine and the aldehyde.[1]

-

The amine group allows for derivatization through acylation, sulfonylation, or coupling reactions to build more complex structures.

-

The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, or condensations to introduce diverse substituents at the 5-position of the thiazole ring.

This dual functionality makes it a valuable building block for generating libraries of compounds for screening against various biological targets. The strategic modification at the 5-position has been shown to significantly influence the therapeutic potential of 2-aminothiazole derivatives, impacting their anticancer and antimicrobial activities.[6]

Caption: Role as a versatile drug discovery building block.

Safety, Handling, and Storage

For maintaining the integrity of this compound and ensuring user safety, adherence to proper laboratory procedures is paramount.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

-

Storage: The compound should be stored in a dark place under an inert atmosphere to maintain its stability and purity.[1] Room temperature storage is generally acceptable, but refer to the supplier's specific recommendations.

References

- 1. Buy this compound | 920313-27-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: The Hantzsch Synthesis for 2-Aminothiazole Derivatives

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to engage in a wide range of biological interactions, making it a fundamental component of numerous pharmaceuticals.[3][4] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Notably, clinically approved drugs like Dasatinib (an anticancer agent) and Alpelisib feature the 2-aminothiazole nucleus, highlighting its significance in modern therapeutics.[2]

Given its importance, the development of efficient, robust, and scalable synthetic routes to 2-aminothiazole derivatives is a critical endeavor for researchers in drug discovery. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing this vital heterocycle.[5][7][8] The classical approach involves the condensation of an α-haloketone with a thioamide.[8] This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, focusing on its mechanistic underpinnings, modern one-pot protocol variations, and practical, field-proven insights for laboratory application.

The Reaction Mechanism: A Stepwise View of Thiazole Formation

The trustworthiness of a synthetic protocol is rooted in a deep understanding of its underlying mechanism. The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10]

The Core Reaction: α-Haloketone + Thiourea → 2-Aminothiazole

Mechanistic Steps:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.[9][11] The choice of a good leaving group on the ketone (typically Br or Cl) is crucial for this initial step to proceed efficiently.

-

Intramolecular Cyclization: Following the initial S-alkylation, one of the nitrogen atoms of the isothiouronium intermediate acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the ketone moiety, leading to the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative.[9]

-

Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate. This dehydration event is acid-catalyzed (the hydrohalic acid generated in the first step can facilitate this) and results in the formation of a stable, aromatic 2-aminothiazole ring, which is the thermodynamic driving force for the reaction.[11]

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The Hantzsch mechanism involves S-alkylation, cyclization, and dehydration.

Protocol Evolution: The One-Pot Synthesis Advantage

While the classical Hantzsch synthesis is robust, it requires the use of α-haloketones, which are often lachrymatory, toxic, and may need to be prepared in a separate step. A significant advancement in both efficiency and laboratory safety is the development of one-pot procedures.[12] In this superior approach, the α-haloketone is generated in situ from a readily available ketone and a halogen source.[1][13]

This strategy involves mixing the starting ketone, thiourea, and a halogenating agent (such as I₂, Br₂, or copper(II) bromide) in a single reaction vessel.[12][14][15] The ketone is first halogenated at the α-position, and the resulting α-haloketone intermediate is immediately consumed by thiourea in the subsequent cyclization steps, all without isolation.[1]

Key Advantages of the One-Pot Method:

-

Enhanced Safety: Avoids the handling and storage of unstable and irritating α-haloketone reagents.

-

Improved Efficiency: Reduces the number of operational steps, saving time and resources by eliminating the need for intermediate separation and purification.[12]

-

Atom Economy: Aligns with the principles of green chemistry by minimizing waste.

Detailed Experimental Protocol: One-Pot Synthesis of a 4-Aryl-2-Aminothiazole Derivative

This protocol provides a general, self-validating procedure for the synthesis of a 4-aryl-2-aminothiazole derivative from an aromatic methyl ketone and thiourea using copper(II) bromide as an efficient in situ brominating agent.[12]

PART 1: Materials & Equipment

-

Reagents:

-

Aromatic Methyl Ketone (e.g., Acetophenone)

-

Thiourea

-

Copper(II) Bromide (CuBr₂)

-

Solvent (e.g., Ethyl Acetate or Ethanol)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution (5-10%)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

-

PART 2: Reaction Setup & Procedure

-

Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic methyl ketone (10 mmol, 1.0 eq.).

-

Solvent Addition: Add ethyl acetate or ethanol (30-40 mL). Stir the mixture at room temperature until the ketone is fully dissolved.

-

Addition of Thiourea: Add thiourea (12 mmol, 1.2 eq.) to the solution.

-

Expert Insight: A slight excess of thiourea is often used to ensure the complete consumption of the valuable ketone starting material.

-

-

Addition of Brominating Agent: Add copper(II) bromide (22 mmol, 2.2 eq.) to the stirring suspension.[12]

-

Causality Note: CuBr₂ serves a dual role. It acts as the bromine source for the in situ α-bromination of the ketone. Two equivalents are required as one is consumed in the bromination and the other is involved in the reaction mechanism.

-

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 77°C for ethyl acetate). Maintain vigorous stirring.

-

Monitoring Progress: Monitor the reaction's progress using TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[9] The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting ketone spot.

PART 3: Work-up & Product Isolation

-

Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

-

Neutralization & Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution while stirring.[9]

-

Causality Note: This step is critical. It neutralizes the hydrobromic acid (HBr) generated during the reaction. The 2-aminothiazole product is often soluble in its protonated (salt) form but precipitates as the neutral free base upon basification.

-

-

Filtration: A solid precipitate of the crude 2-aminothiazole derivative should form. Collect this solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected filter cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts (like NaBr and copper salts).

-

Drying: Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely. The yield can be determined once the product is fully dry.[9]

PART 4: Purification & Characterization

-

Purity Assessment: The crude product is often of sufficient purity for many applications.[9] Purity can be checked by melting point determination and TLC analysis.

-

Purification (if required): For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture). Column chromatography can also be employed for challenging separations.[16]

-

Characterization: Confirm the identity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[7]

Caption: General workflow for the one-pot Hantzsch synthesis.

Data Summary: Substrate Scope & Versatility

The one-pot Hantzsch synthesis is highly versatile, accommodating a wide range of substituents on both the aromatic ketone and the thiourea component. This allows for the generation of diverse libraries of 2-aminothiazole derivatives for structure-activity relationship (SAR) studies.[12]

| Entry | Aromatic Ketone | N-Substituted Thiourea | Product Yield (%) | Reference |

| 1 | Acetophenone | Thiourea | 87 | [12] |

| 2 | 4'-Methoxyacetophenone | Thiourea | 90 | [12] |

| 3 | 4'-Fluoroacetophenone | Thiourea | 85 | [12] |

| 4 | 2-Acetylnaphthalene | Thiourea | 82 | [12] |

| 5 | Acetophenone | N-Phenylthiourea | 81 | [12] |

| 6 | 4'-Fluoroacetophenone | N-Phenylthiourea | 70 | [12] |

| 7 | 2-Acetylnaphthalene | N-Allylthiourea | 78 | [12] |

Table demonstrates the good to excellent yields achieved with various electron-donating and electron-withdrawing groups on the aryl ketone, as well as with different N-substituted thioureas.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive brominating agent.- Incorrect stoichiometry.- Sub-optimal solvent or temperature. | - Use fresh, high-purity CuBr₂ or another halogen source.- Carefully verify the molar ratios of reactants.[16]- Screen alternative solvents (e.g., methanol, ethanol) and ensure the reaction is at a sufficient reflux temperature.[16] |

| Formation of Side Products | - Reaction time too long or temperature too high.- Presence of other reactive functional groups. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Consider protecting sensitive functional groups on the ketone or thiourea prior to the reaction.[16] |

| Difficult Product Isolation | - Product is soluble in the work-up solution.- Formation of an oil instead of a solid. | - After neutralization, cool the mixture in an ice bath to encourage precipitation.- If an oil forms, try to induce crystallization by scratching the inside of the beaker or adding a seed crystal. If this fails, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude product for purification by chromatography. |

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Introduction: The Significance of 2-Aminothiazoles & The Need for Synthetic Efficiency

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug development. This heterocyclic motif is present in a wide array of pharmaceuticals, exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The classical method for constructing this valuable core structure is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea derivative. While effective, conventional heating methods for this synthesis often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification and reducing overall yield.

In the fast-paced environment of drug discovery, efficiency is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses the limitations of conventional heating.[3][4] By utilizing microwave irradiation, chemical transformations can be achieved in a fraction of the time, often with significantly higher yields and purity.[5][6] This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted synthesis of 2-aminothiazole derivatives, designed for researchers and scientists seeking to optimize their synthetic workflows.

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through conduction and convection, microwave synthesis involves direct, volumetric heating of the reaction mixture.[7][8] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the sample.

The two primary mechanisms of microwave heating are:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which translates directly into thermal energy.[8][9][10]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and resistance within the solution leads to the dissipation of energy as heat.[9][11]

This direct energy transfer is incredibly fast and efficient, leading to a rapid and uniform rise in temperature throughout the reaction volume. This eliminates the "wall effect" seen in conventional heating, where the vessel walls are hotter than the bulk of the solution, often leading to localized overheating and decomposition of sensitive compounds. The result is a cleaner, faster, and more energy-efficient chemical process.[3][4][11]

The Hantzsch Synthesis Under Microwave Irradiation: A Perfect Match

The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to microwave acceleration. The reaction proceeds through polar intermediates and is often conducted in polar solvents, which couple efficiently with microwave energy.[12] Modern variations of this reaction often employ a one-pot strategy where the hazardous and lachrymatory α-haloketone intermediate is generated in situ. This is commonly achieved by reacting a ketone with a halogen source like N-Bromosuccinimide (NBS) or iodine, immediately before condensation with thiourea.[13][14][15] This approach not only improves the safety profile of the reaction but is also highly efficient under microwave conditions.

Experimental Protocol: One-Pot Synthesis of 4-Phenyl-2-aminothiazole

This protocol details a reliable and rapid one-pot synthesis of a model 2-aminothiazole derivative using a dedicated microwave synthesis reactor.

Materials and Equipment:

-

Reagents: Acetophenone, Thiourea, Iodine, Ethanol (ACS grade or higher).

-

Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with a snap-on cap and septum, magnetic stir bar, analytical balance, TLC plates (silica gel), filtration apparatus (Büchner funnel), recrystallization glassware.

Workflow Overview

Caption: Experimental workflow for microwave-assisted 2-aminothiazole synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, combine acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[2]

-

Solvent Addition: Add 3-5 mL of ethanol to the vial.

-

Reactor Setup: Securely cap the vial and place it in the cavity of the microwave synthesis reactor. Program the instrument with the following parameters:

-

Power: 170 W (or set to temperature control)

-

Temperature: 110°C

-

Pressure: Max 250 psi (as a safety limit)

-

Ramp Time: 2 minutes

-

Hold Time: 10-15 minutes

-

-

Reaction Monitoring: After irradiation and cooling, the reaction's completion can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 8:2 petroleum ether:ethyl acetate).[16]

-

Work-up: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any unreacted starting materials and salts. The final product can be purified by recrystallization from hot ethanol to yield the pure 4-phenyl-2-aminothiazole.[2][16]

Safety Precautions:

-

Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped to handle the pressures generated during these reactions and can be extremely dangerous.

-

Handle iodine in a well-ventilated fume hood.

-

Ensure reaction vials are not filled more than two-thirds full to allow for expansion.

Data and Performance: A Comparative Analysis

The advantages of the microwave-assisted approach become evident when compared directly with conventional heating methods.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |

| Reaction Time | 8 - 10 hours | 5 - 15 minutes | [2][16] |

| Typical Yield | 45% - 65% | 85% - 95% | [6][16][17] |

| Heating Method | Oil bath or heating mantle | Direct microwave irradiation | [8] |

| Process | Refluxing in solvent | Sealed vessel irradiation | [2] |

| Purity | Often requires column chromatography | High purity after recrystallization | [5] |

Troubleshooting and Optimization Insights

-

Low Yield: If the yield is lower than expected, consider increasing the reaction hold time in 5-minute increments. Alternatively, a higher reaction temperature (e.g., 120-130°C) may be beneficial, provided the solvent's boiling point and the vessel's pressure rating allow for it. The choice of solvent is critical; highly polar, high-boiling point solvents like DMF, DMSO, or PEG-400 can be excellent alternatives as they couple very efficiently with microwaves.[15]

-

Incomplete Reaction: Ensure the purity of the starting materials. If the reaction still stalls, a slight increase in microwave power or temperature can help overcome the activation energy barrier more effectively.[8]

-

Side Product Formation: The rapid and uniform heating of MAOS typically minimizes side product formation.[5] However, if impurities are observed, reducing the reaction temperature or hold time may favor the kinetic product and improve selectivity.

Conclusion: A Superior Method for Modern Synthesis

Microwave-assisted synthesis represents a significant advancement over conventional methods for the preparation of 2-aminothiazole derivatives. The technology offers unparalleled speed, leading to dramatic reductions in reaction times from hours to mere minutes. This acceleration, combined with consistently higher product yields and improved purity, streamlines the synthetic and purification processes. By embracing MAOS, researchers in drug development and organic synthesis can significantly enhance their productivity, reduce energy consumption, and adhere to the principles of green chemistry, ultimately accelerating the pace of discovery.[4]

References

- 1. jusst.org [jusst.org]

- 2. jusst.org [jusst.org]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 10. ijper.org [ijper.org]

- 11. ajrconline.org [ajrconline.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Kinase Inhibitors Utilizing 2-Aminothiazole-5-carbaldehyde HCl as a Key Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its significance is particularly pronounced in the field of oncology, where it serves as a cornerstone for a variety of potent protein kinase inhibitors.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.

The clinical success of drugs like Dasatinib , a potent inhibitor of BCR-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML), has cemented the 2-aminothiazole scaffold as a validated pharmacophore.[3][4] This has spurred extensive research into novel synthetic routes and analogues to improve potency, selectivity, and pharmacokinetic properties.

While many synthetic strategies commence from 2-aminothiazole-5-carboxylate esters or amides, 2-Aminothiazole-5-carbaldehyde Hydrochloride offers a unique and versatile entry point. The aldehyde functional group is a highly reactive handle, enabling a diverse range of chemical transformations. This application note provides a detailed guide on leveraging this specific starting material to construct the core structures of advanced kinase inhibitors, with a focus on pathways leading to Dasatinib analogues. We will detail the core chemical principles, provide step-by-step protocols, and explore alternative synthetic strategies that showcase the aldehyde's versatility.

Core Chemical Principles and Synthetic Strategy

The primary challenge in utilizing 2-aminothiazole-5-carbaldehyde for the synthesis of Dasatinib-like structures is the conversion of the C5-aldehyde group into a C5-carboxamide. Our central strategy involves a robust and high-yielding two-step sequence:

-

Oxidation: Conversion of the aldehyde to a carboxylic acid.

-

Amide Coupling: Formation of the target amide bond with a desired aryl amine.

This approach transforms the starting material into a key intermediate, 2-amino-N-(aryl)thiazole-5-carboxamide , which is a direct precursor to the final kinase inhibitor.

Key Transformation: Oxidation of the Aldehyde

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like 2-aminothiazole-5-carbaldehyde, which contains a potentially sensitive and electron-rich heterocyclic system, a mild and selective method is required. The Pinnick oxidation is exceptionally well-suited for this purpose.[5][6]

Causality Behind Experimental Choice: The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered at a mildly acidic pH, is renowned for its high functional group tolerance and its ability to oxidize a wide array of aldehydes, including α,β-unsaturated and heteroaromatic systems, without causing unwanted side reactions.[5][7] The use of a chlorine scavenger, such as 2-methyl-2-butene, is critical to quench the reactive hypochlorous acid (HOCl) byproduct, preventing chlorination of the electron-rich thiazole ring or other sensitive groups.[6]

Key Transformation: Amide Bond Formation

Once the 2-aminothiazole-5-carboxylic acid is obtained, the next crucial step is coupling it with the appropriate aniline. In the synthesis of Dasatinib, this is 2-chloro-6-methylaniline. Due to the steric hindrance of this particular aniline, standard coupling conditions may be sluggish.[4]

Causality Behind Experimental Choice: The use of modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is recommended. These reagents form a highly activated ester intermediate in situ, which readily reacts with the sterically hindered amine to provide the desired amide in good yield.

Synthetic Workflow and Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a Dasatinib analogue starting from 2-aminothiazole-5-carbaldehyde HCl.

Diagram: Overall Synthetic Workflow

Caption: Synthetic workflow from the starting aldehyde to a final Dasatinib analogue.

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Key Intermediate)

Step 1.1: Pinnick Oxidation of 2-Aminothiazole-5-carbaldehyde

-

Reagent Preparation: Prepare a buffer solution by dissolving sodium dihydrogen phosphate (NaH₂PO₄) in water (e.g., 1 M solution).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole-5-carbaldehyde HCl (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).

-

Addition of Scavenger: Add 2-methyl-2-butene (4.0-5.0 eq) to the solution. This is crucial to prevent side reactions.[6]

-

Initiation of Oxidation: To the stirring solution, add the NaH₂PO₄ buffer to maintain a pH between 4 and 5. Then, add a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq) in water dropwise over 30 minutes. Use an ice bath to maintain the temperature below 25 °C, as the reaction is exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-4 hours).

-

Workup: Once complete, cool the reaction mixture to 0 °C and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Isolation: Adjust the pH of the aqueous solution to ~3 with 1M HCl. The product, 2-aminothiazole-5-carboxylic acid, may precipitate. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be used directly in the next step or purified by recrystallization.[8]

Step 1.2: Amide Coupling with 2-chloro-6-methylaniline

-

Reaction Setup: To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq) from the previous step in anhydrous DMF, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add 2-chloro-6-methylaniline (1.1 eq) to the activated mixture.

-

Reaction and Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for the disappearance of the carboxylic acid starting material by TLC or LC-MS.

-

Workup and Purification: Upon completion, pour the reaction mixture into water, which should precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude solid can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]

Protocol 2: Synthesis of Dasatinib from the Key Intermediate

Step 2.1: N-Arylation with Dichloropyrimidine

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the carboxamide intermediate from Protocol 1 (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in anhydrous tetrahydrofuran (THF).[4]

-

Base Addition: Cool the mixture in an ice bath. Slowly add a solution of sodium tert-butoxide (NaOtBu, 3.5 eq) in THF. The addition should be controlled to keep the internal temperature between 10-20 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5-2 hours.

-

Workup: Cool the reaction back to 0-5 °C and quench by the slow addition of 2M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry to yield the N-arylated intermediate.[4]

Step 2.2: Final Side-Chain Addition

-

Reaction Setup: Suspend the N-arylated intermediate (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

-

Nucleophilic Substitution: Add 1-(2-hydroxyethyl)piperazine (3.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours, monitoring by LC-MS.

-

Isolation and Purification: After cooling, the product can often be precipitated by adding an anti-solvent like water or hexane. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield Dasatinib.

Alternative Synthetic Routes from 2-Aminothiazole-5-carbaldehyde

The aldehyde functionality is not limited to oxidation. Its reactivity can be harnessed to create diverse molecular scaffolds, moving beyond the Dasatinib framework.

Diagram: Alternative Synthetic Pathways

Caption: Alternative synthetic pathways utilizing the aldehyde functional group.

-

Reductive Amination: The aldehyde can be directly reacted with a primary or secondary amine to form a Schiff base (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] This one-pot procedure is highly efficient for creating aminomethyl linkages, providing access to a different class of kinase inhibitors where the rigid amide linker is replaced by a more flexible amine linker.

-

Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds (e.g., malononitrile, cyanoacetates) can be used to generate α,β-unsaturated systems.[1] These Michael acceptors are valuable intermediates for further elaboration, including the synthesis of pyran or pyrimidine-fused heterocyclic systems.[1][2]

Data Summary

Table 1: Representative Yields for Key Synthetic Steps

| Step | Starting Material | Product | Typical Yield (%) | Reference |

| Thiazole formation from β-ethoxyacrylamide | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 95% | [4] |

| N-Arylation of Carboxamide Intermediate | 2-Amino...thiazole-5-carboxamide | 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N...thiazole-5-carboxamide | 86% | [4] |

Note: Yields for the Pinnick oxidation are substrate-dependent but are generally high (70-95%) for heteroaromatic aldehydes.[5]

Table 2: Biological Activity of Representative 2-Aminothiazole Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |

| Dasatinib | Bcr-Abl, Src | < 1 | Various | [3] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Not specified | 16,300 | K563 (Leukemia) | [3] |

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application of 2-Aminothiazole Derivatives in Antimicrobial Drug Discovery: A Technical Guide

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This technical guide provides an in-depth exploration of the application of 2-aminothiazole derivatives in the discovery of new antimicrobial drugs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic chemistry, mechanisms of action, structure-activity relationships, and provide detailed protocols for the synthesis and evaluation of these promising compounds.

The 2-Aminothiazole Scaffold: A Versatile Core for Antimicrobial Agents